molecular formula C10H17NO2 B1321209 Tert-butyl 3-ethenylazetidine-1-carboxylate CAS No. 1026796-78-0

Tert-butyl 3-ethenylazetidine-1-carboxylate

Cat. No. B1321209
M. Wt: 183.25 g/mol
InChI Key: YASOUSGMWNLROI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various starting materials and methods. For instance, the tert-butyl perester of thymidine-5'-carboxylic acid is decomposed to afford tert-butylacetal and pseudo C4' radicals, which can undergo further reactions such as reduction or oxidation . Another example is the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method . These methods demonstrate the versatility of tert-butyl compounds in synthesis and their potential to form various derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy. For example, the crystal and molecular structure of a tert-butyl compound was determined to crystallize in the monoclinic space group with specific cell parameters and exhibited intramolecular hydrogen bonds . Another compound crystallizes in the triclinic space group with the proline ring in an envelope conformation . These findings highlight the influence of the tert-butyl group on the molecular conformation and stability of the compounds.

Chemical Reactions Analysis

Tert-butyl compounds can participate in various chemical reactions. The pseudo C4' radicals derived from tert-butyl peresters can be reduced or oxidized, and the resulting cations can be trapped by nucleophilic solvents . Additionally, tert-butyl compounds can be used as chiral auxiliaries in dipeptide synthesis, demonstrating high enantiomer ratios and diastereoselectivities in reactions such as benzylation, Michael additions, and alkylation . These reactions showcase the reactivity and utility of tert-butyl compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The presence of tert-butyl groups can affect the compound's thermal stability, as seen in the thermal decomposition of tert-butyl peresters . The crystallographic studies provide insights into the solid-state properties, such as the space group, cell parameters, and hydrogen bonding patterns, which can affect the compound's solubility, melting point, and other physical properties . The characterization of these compounds using spectroscopic methods also contributes to understanding their chemical properties, such as reactivity and stability under different conditions.

Scientific Research Applications

  • Enantioselective Esterification Reactions : A study by Ishihara, Kosugi, Umemura, and Sakakura (2008) demonstrated the use of tert-butyl alcohol in the kinetic resolution of racemic carboxylic acids through enantioselective esterification, highlighting its utility in chiral synthesis (Ishihara et al., 2008).

  • Metal-Free Alkoxycarbonylation : In 2019, Xie et al. reported a metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds using tert-butyl carbazate, which is significant for the synthesis of bioactive natural products and synthetic drugs (Xie et al., 2019).

  • Thermal Decomposition Studies : Montevecchi, Manetto, Navacchia, and Chatgilialoglu (2004) explored the thermal decomposition of tert-butyl perester, providing insights into the chemical behavior of tert-butyl-related compounds under heat (Montevecchi et al., 2004).

  • Development of New Chiral Auxiliaries : Research by Studer, Hintermann, and Seebach (1995) involved the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary used in peptide synthesis (Studer et al., 1995).

  • Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines Synthesis : Ivanov et al. (2017) synthesized halo-substituted pyrazolo[5,1-c][1,2,4]triazines using tert-butyl nitrite, contributing to the field of heterocyclic chemistry (Ivanov et al., 2017).

  • Fluorous Synthesis Applications : Pardo et al. (2001) examined fluorous derivatives of tert-butyl alcohol as protecting groups, an approach beneficial for fluorous synthesis techniques (Pardo et al., 2001).

  • Molecular Structure Analysis : Moriguchi et al. (2014) synthesized and analyzed the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contributing to the understanding of cyclic amino acid esters (Moriguchi et al., 2014).

  • Polymerisation of Butadiene : Wilson and Jenkins (1992) studied the polymerisation of 1,3-butadiene using ternary catalyst systems that included tert-butyl chloride, a research relevant for polymer science (Wilson & Jenkins, 1992).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-ethenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASOUSGMWNLROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610333
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-ethenylazetidine-1-carboxylate

CAS RN

1026796-78-0
Record name 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30610333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethenylazetidine-1-carboxylate
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